![molecular formula C9H13N6O4P-2 B10760637 2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine](/img/structure/B10760637.png)
2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine is a synthetic purine derivative with significant applications in various scientific fields. This compound is known for its unique structure, which includes a phosphonomethoxy group attached to a purine base, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the phosphonomethoxy group and the formation of the purine ring. Common reagents used in the synthesis include phosphorous oxychloride, ammonia, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The industrial process also focuses on minimizing waste and improving yield to make the production economically viable .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reaction conditions vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the purine ring .
Scientific Research Applications
2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, particularly those involving viral infections.
Mechanism of Action
The mechanism of action of 2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine involves its interaction with specific molecular targets. The compound can inhibit viral DNA synthesis by incorporating into the viral genome, leading to chain termination. This mechanism is similar to other nucleotide analogs used in antiviral therapies. The molecular pathways involved include the inhibition of viral polymerases and the disruption of viral replication .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-(2-phosphonomethoxy-ethoxy)-pyrimidine: Another nucleotide analog with antiviral properties.
2,6-Diamino-3,5-dinitropyrazine-1-oxide: A compound with applications in energetic materials.
2,6-Diiminopyridine: Used in coordination chemistry and catalysis
Uniqueness
2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine is unique due to its specific structure, which allows it to interact with viral DNA polymerases effectively. This makes it a valuable compound for antiviral research and potential therapeutic applications. Its phosphonomethoxy group provides stability and enhances its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H13N6O4P-2 |
|---|---|
Molecular Weight |
300.21 g/mol |
IUPAC Name |
9-[(2S)-2-(phosphonatomethoxy)propyl]purine-2,6-diamine |
InChI |
InChI=1S/C9H15N6O4P/c1-5(19-4-20(16,17)18)2-15-3-12-6-7(10)13-9(11)14-8(6)15/h3,5H,2,4H2,1H3,(H2,16,17,18)(H4,10,11,13,14)/p-2/t5-/m0/s1 |
InChI Key |
LWEKFDHXJHJYGB-YFKPBYRVSA-L |
Isomeric SMILES |
C[C@@H](CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)([O-])[O-] |
Canonical SMILES |
CC(CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


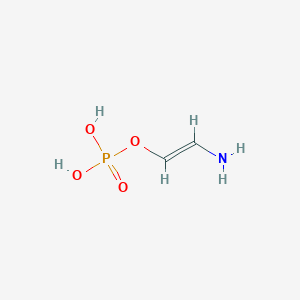
![6-[N-(1-Isopropyl-3,4-dihydro-7-isoquinolinyl)carbamyl]-2-naphthalenecarboxamidine](/img/structure/B10760559.png)
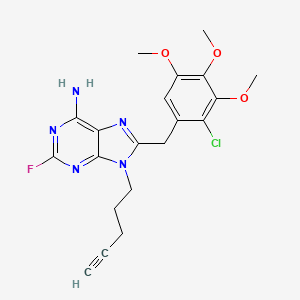
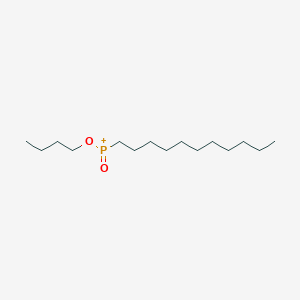
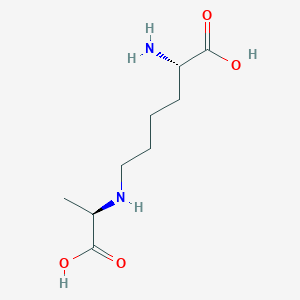
![4-{[1-Methyl-5-(2-methyl-benzoimidazol-1-ylmethyl)-1H-benzoimidazol-2-ylmethyl]-amino}-benzamidine](/img/structure/B10760584.png)
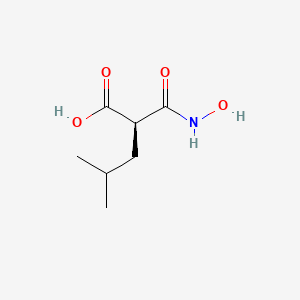
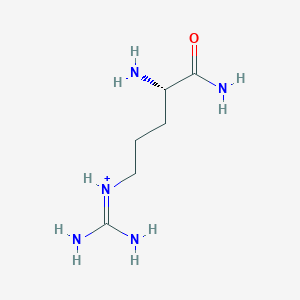
![1-(5-Carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1 H-indole-2-carboxylic acid](/img/structure/B10760620.png)
![[4-({[5-Benzyloxy-1-(3-carbamimidoyl-benzyl)-1H-indole-2-carbonyl]-amino}-methyl)-phenyl]-trimethyl-ammonium](/img/structure/B10760624.png)

![6-[Hydroxyimino-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphtalen-2-YL)-methyl]-naphtalene-2-carboxylic acid](/img/structure/B10760636.png)
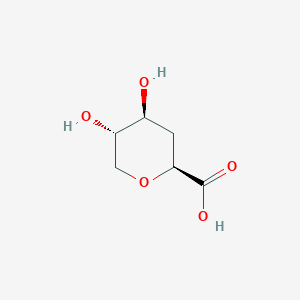
![3,8-Diamino-6-phenyl-5-[6-[1-[2-[(1,2,3,4-tetrahydro-9-acridinyl)amino]ethyl]-1H-1,2,3-triazol-4-YL]hexyl]-phenanthridinium](/img/structure/B10760648.png)
